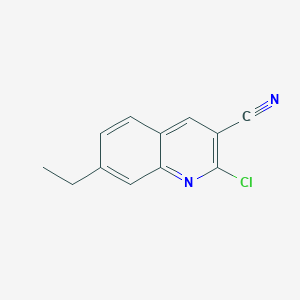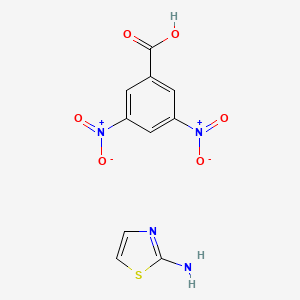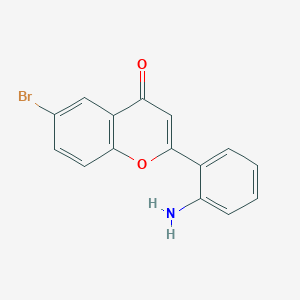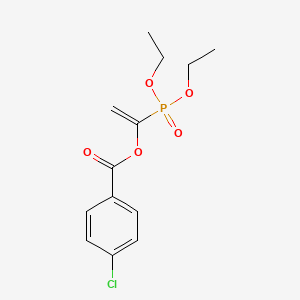![molecular formula C23H21NOS B12617522 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-49-1](/img/structure/B12617522.png)
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is a complex organic compound characterized by the presence of a phenylsulfanyl group and a phenylbutenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Phenylsulfanyl)methyl]aniline: Shares the phenylsulfanyl group but differs in the overall structure and functional groups.
4-Anilino-2-(methylsulfanyl)quinazoline: Contains a similar anilino group but has a quinazoline backbone instead of a phenylbutenone structure.
Uniqueness
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
919083-49-1 |
|---|---|
Molekularformel |
C23H21NOS |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
3-(4-methyl-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C23H21NOS/c1-17-13-14-21(23(15-17)26-20-11-7-4-8-12-20)24-18(2)16-22(25)19-9-5-3-6-10-19/h3-16,24H,1-2H3 |
InChI-Schlüssel |
MVKNEGYQLMVEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


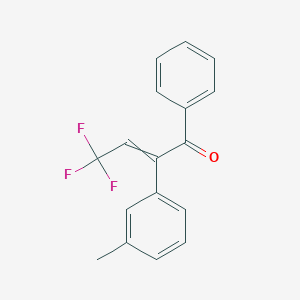
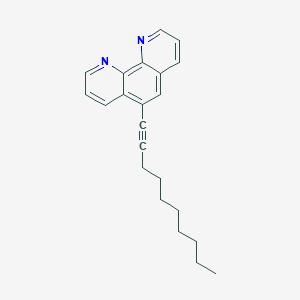
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

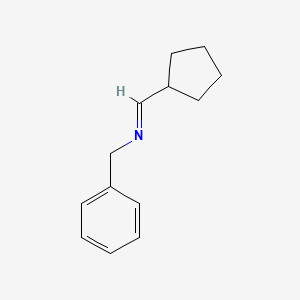
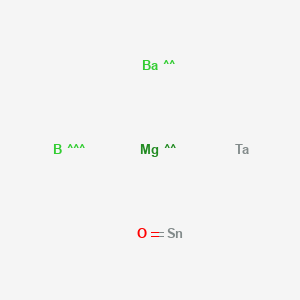
methanone](/img/structure/B12617475.png)
